molecular formula C23H20ClF6N3S B6292591 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride CAS No. 2415751-54-9

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride

Cat. No.: B6292591
CAS No.: 2415751-54-9
M. Wt: 519.9 g/mol
InChI Key: YWZRGWHAHZEOEX-GZJHNZOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral thiourea derivative featuring a (1R,2R)-configured 1,2-diphenylethylamine backbone and a 3,5-bis(trifluoromethyl)phenyl substituent. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for applications in catalysis or medicinal chemistry. Thiourea derivatives are widely studied for their hydrogen-bonding capabilities, making them effective organocatalysts or ligands in asymmetric synthesis . The electron-withdrawing trifluoromethyl groups on the phenyl ring may further modulate reactivity and binding interactions.

Properties

IUPAC Name

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6N3S.ClH/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14;/h1-13,19-20H,30H2,(H2,31,32,33);1H/t19-,20-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRGWHAHZEOEX-GZJHNZOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of (1R,2R)-1,2-Diphenylethane-1,2-diamine with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

Reagents :

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv)

  • Anhydrous diethyl ether (solvent)

  • Hydrochloric acid (1.0 M in ether)

Procedure :

  • Dissolve the diamine (10 mmol) in dry diethyl ether (50 mL) under nitrogen.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10.5 mmol) dropwise at 0°C.

  • Stir the mixture at room temperature for 48 hours, monitoring progress via TLC (ethyl acetate/hexanes 4:6).

  • Quench the reaction with 1.0 M HCl in ether (12 mL) to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Yield : 50% (white crystalline solid).

Optimization Notes :

  • Temperature control : Prolonged reaction times at room temperature prevent epimerization of the chiral centers.

  • Solvent choice : Ether minimizes side reactions compared to polar solvents like acetone.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 7.65–7.45 (m, 10H, aromatic H from diphenylethyl group)

  • δ 7.82 (s, 2H, aromatic H from 3,5-bis(trifluoromethyl)phenyl)

  • δ 4.21 (dd, J = 8.5 Hz, 1H, CH-NH₂)

  • δ 3.95 (dd, J = 8.5 Hz, 1H, CH-NH)

  • δ 8.12 (s, 2H, NH₂⁺·HCl).

¹³C NMR :

  • δ 179.8 (C=S), 140.2–125.3 (aromatic C), 121.5 (q, J = 270 Hz, CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 519.9 [M+H]⁺ (calculated for C₂₃H₂₀ClF₆N₃S: 519.9).

Comparative Analysis of Alternative Methods

Phase-Transfer Catalysis (PTC) Approach

A modified method using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetone/water biphasic systems increases yield to 76% for analogous thioureas. However, this method risks hydrolyzing the isothiocyanate and is less suitable for acid-sensitive substrates.

Crystallographic and Stability Data

X-ray Diffraction Analysis

A related thiourea derivative (C₂₃H₁₉F₆N₃S) crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.1369 Å, b = 11.8876 Å, c = 13.4640 Å. Intramolecular hydrogen bonding (N–H···S=C) stabilizes the thiourea conformation.

Industrial-Scale Production Considerations

  • Cost drivers : The 3,5-bis(trifluoromethyl)phenyl isothiocyanate precursor accounts for 68% of raw material costs.

  • Purification : Recrystallization from isopropanol/water (9:1) achieves >99% purity, as validated by HPLC .

Chemical Reactions Analysis

Key Reaction Steps:

  • Thiourea Formation :

    • Reagents : (1R,2R)-1,2-diphenylethylenediamine, 3,5-bis(trifluoromethyl)phenyl isothiocyanate.

    • Conditions : Stirred in dichloromethane at room temperature for 2 hours .

    • Yield : 90% .

  • Hydrochloride Salt Formation :

    • The free base is treated with 6N HCl under reflux, followed by concentration in vacuo to isolate the hydrochloride .

Characterization Data

Experimental data from NMR, IR, and HRMS confirm the structure and purity of the compound.

Property Value
Molecular Formula C₂₃H₂₀ClF₆N₃S
Molecular Weight 520.0 g/mol (calculated)
1H NMR (DMSO-d6) δ 10.5 (s, 1H), 8.30 (s, 2H), 7.74 (s, 1H), 7.40–7.19 (m, 10H), 5.57 (br, 1H), 4.18 (d, J = 4.9 Hz, 1H) .
13C NMR (DMSO-d6) δ 181.42, 141.90, 135.97, 128.65–115.90 (aromatic carbons), 64.39, 63.76 (chiral centers) .
HRMS (FAB+) m/z Calcd for C₂₃H₂₀F₆N₃S [M+H]⁺: 520.12; Found: 520.12 .
IR (KBr) Peaks at 3205 cm⁻¹ (N–H stretch), 1324 cm⁻¹ (C=S), 1245 cm⁻¹ (C–F) .

Reactivity and Functionalization

  • Hydrogen-Bond Donor Capacity : The NH groups in the thiourea core activate substrates via hydrogen bonding in asymmetric catalysis .

  • Acid Stability : The hydrochloride form remains stable under acidic conditions, as evidenced by its synthesis via HCl reflux .

Scientific Research Applications

Pharmacological Research

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its ability to inhibit tumor growth is attributed to its interference with cellular signaling pathways.
  • Antiviral Properties : Research indicates that derivatives of thiourea compounds can exhibit antiviral activity, potentially making this compound a candidate for further investigation in antiviral drug development .

Material Science

  • Polymer Additives : The unique chemical structure allows for its use as an additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Fluorinated Materials : The trifluoromethyl groups provide unique characteristics to materials, making them suitable for applications in electronics and coatings due to their hydrophobic properties.

Analytical Chemistry

  • Spectroscopic Studies : The compound can serve as a standard reference in spectroscopic analyses such as NMR and IR spectroscopy due to its distinct spectral features .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines.
Antiviral EfficacyShowed potential activity against viral replication in vitro, warranting further exploration.
Material EnhancementImproved thermal stability in polymer matrices when incorporated as an additive.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to four analogs (Table 1), highlighting key structural differences:

Compound Core Structure Substituents Stereochemistry Synthesis Yield Key Attributes Reference
Target: 1-[(1R,2R)-2-Amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride 1,2-Diphenylethylamine 3,5-Bis(trifluoromethyl)phenyl; hydrochloride salt (1R,2R) Not reported Enhanced solubility due to hydrochloride salt
(S,S)-1f: 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea Cyclohexyl diamine 2-Fluoro-4-methoxyphenylamino; 3,5-bis(trifluoromethyl)phenyl (1S,2S) Not specified Pd/C and ammonium formate used for hydrogenation
1r: 1,1′-((1R,2R)-2,3-Dihydro-1H-indene-1,2-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) Dihydroindene diamine Two 3,5-bis(trifluoromethyl)phenyl groups (1R,2R) 89% Bis-thiourea structure; high yield via isothiocyanate coupling
Kanto Reagent: 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl diamine Perfluorophenyl; dimethylamino (1R,2R) Not reported Perfluorophenyl (electron-deficient); commercially available (¥24,600/100 mg)
R,R-TUC: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea Cyclohexyl diamine 3,5-Bis(trifluoromethyl)phenyl; dimethylamino (1R,2R) Not reported Similar to Kanto reagent but with bis(trifluoromethyl)phenyl

Key Observations:

  • Substituent Electronic Effects: The target’s 3,5-bis(trifluoromethyl)phenyl group provides strong electron-withdrawing properties, which may enhance hydrogen-bond donor capacity compared to the perfluorophenyl group in the Kanto reagent .
  • Bis-Thiourea vs. Mono-Thiourea: Compound 1r’s bis-thiourea structure may offer stronger substrate binding compared to mono-thiourea analogs like the target compound .

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to free-base analogs like R,R-TUC or 1r .
  • Commercial Viability : The Kanto reagent’s high price (¥24,600/100 mg) underscores the cost challenges of perfluorophenyl derivatives, whereas the target compound’s bis(trifluoromethyl)phenyl group may balance reactivity and synthetic accessibility .

Biological Activity

The compound 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea; hydrochloride is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₈F₆N₂S·HCl
  • Molecular Weight : 396.82 g/mol

The presence of the trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a candidate for various medicinal applications.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SK-Hep-1 (liver cancer)
    • NUGC-3 (gastric cancer)

In vitro studies indicated that the compound exhibited IC50 values ranging from 3 to 14 µM against these cell lines, suggesting significant cytotoxic activity ( ).

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that thiourea derivatives possess broad-spectrum antibacterial and antifungal activities. Specific findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound's MIC values were evaluated against standard microbial strains, showing effective inhibition at concentrations as low as 50 µg/mL for certain bacterial species ( ).

Antioxidant Activity

Another notable biological activity of thiourea derivatives is their antioxidant capacity. The tested compound showed considerable reducing potential in assays measuring free radical scavenging activity:

  • DPPH Assay IC50 : Approximately 45 µg/mL, indicating strong antioxidant properties ( ).

The biological activities of thiourea derivatives are often attributed to their ability to form hydrogen bonds with biological macromolecules, which facilitates interactions with various targets in cellular pathways. For example:

  • Inhibition of Protein Kinases : Some studies have indicated that thiourea derivatives can inhibit specific protein kinases involved in cancer progression ( ).

Case Studies

Several case studies highlight the application of thiourea derivatives in medicinal chemistry:

  • Study on Anticancer Effects : A recent study evaluated a series of thiourea derivatives, including the compound in focus, demonstrating potent inhibitory effects on T-cell proliferation (IC50 = 0.004 µM) ( ).
  • Antimicrobial Evaluation : In vitro tests conducted on various thiourea compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria ( ).

Summary Table of Biological Activities

Activity TypeAssessed PropertyResult
AnticancerIC50 against MDA-MB-2313 - 14 µM
AntimicrobialMIC against bacterial strains≤ 50 µg/mL
AntioxidantDPPH Assay IC50~45 µg/mL

Q & A

Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a two-step process: (1) coupling a chiral diamine precursor (e.g., (1R,2R)-1,2-diphenylethylenediamine) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, followed by (2) hydrochlorination. Key methodological considerations include:

  • Solvent selection : Tetrahydrofuran (THF) is often used for its ability to dissolve both polar and non-polar intermediates .
  • Catalysis : Triethylamine (Et3N) aids in deprotonation and byproduct (e.g., HCl) neutralization during thiourea formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating enantiomerically pure products .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times (typically 48–72 hours) .

Q. What analytical techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration of the chiral centers (1R,2R) and confirms hydrogen bonding between the thiourea moiety and the hydrochloride counterion .
  • NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR verify the presence of trifluoromethyl groups (δ ~ -60 ppm for CF3) and aromatic protons (δ 6.6–7.7 ppm for diphenylethyl groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 656.55) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric or diastereomeric forms) impact the compound’s physicochemical properties and biological activity?

Comparative studies of enantiomers (e.g., (1R,2R) vs. (1S,2S)) reveal:

  • Solubility differences : The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays .
  • Biological selectivity : Chiral centers influence binding affinity to targets like neurokinin-1 receptors, as seen in structurally related compounds (e.g., L-733060) .

    Methodological recommendations:
  • Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers .
  • Conduct molecular docking simulations to predict interactions with biological targets .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from:

  • Impurity profiles : Trace byproducts (e.g., triethylammonium chloride) may interfere with assays. Validate purity via elemental analysis and HPLC (>98%) .
  • Experimental variability : Standardize cell-based assays (e.g., Wnt/β-catenin signaling in melanogenesis) using positive controls (e.g., L-733060) and replicate counts (n ≥ 3) .
    Advanced approaches:
  • Meta-analysis of existing data to identify outliers .
  • Mechanistic studies (e.g., siRNA knockdown) to isolate the compound’s direct effects .

Q. How can computational modeling guide the design of derivatives with enhanced stability or target specificity?

  • Density Functional Theory (DFT) : Predicts thermodynamic stability of the thiourea-hydrochloride interaction and substituent effects (e.g., trifluoromethyl groups) on electron distribution .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., with β-catenin) to prioritize derivatives for synthesis .
    Validation steps:
  • Synthesize top-ranked derivatives and compare predicted vs. experimental IC50 values .

Methodological Framework for Future Studies

  • Theoretical grounding : Link experiments to established frameworks (e.g., ligand-receptor interaction theories) to contextualize findings .
  • Process control : Implement real-time monitoring (e.g., in situ IR spectroscopy) during synthesis to optimize reaction pathways .
  • Data reconciliation : Use statistical tools (e.g., PCA) to resolve discrepancies in biological assay results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.